

Molecular formula and weight of Cyclohexene-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclohexene-1-carbonitrile

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Technical Guide: Cyclohexene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene-1-carbonitrile is a versatile cyclic nitrile that serves as a key intermediate in organic synthesis. Its unique structure, featuring both a nitrile group and a carbon-carbon double bond within a cyclohexene ring, allows for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} This document provides a concise technical overview of its chemical properties, a representative synthetic application, and its relevance in the context of signaling pathways in drug discovery.

Chemical and Physical Properties

The fundamental properties of **Cyclohexene-1-carbonitrile** are summarized in the table below. These data are essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N	[1]
Molecular Weight	107.15 g/mol	[1]
CAS Number	1855-63-6	[1]
Appearance	Colorless to light yellow liquid	
Density	0.946 g/mL at 20 °C	
Boiling Point	85-88 °C at 17 mmHg	[3]
Refractive Index	n _{20/D} 1.482	
Solubility	Sparingly soluble in water (1.2 g/L)	[1]

Synthetic Applications and Experimental Protocols

Cyclohexene-1-carbonitrile is a valuable precursor for a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones.[2] The double bond can also undergo various addition reactions.[2]

Experimental Protocol: Hydrolysis to Cyclohexene-1-carboxylic acid

A primary application of **Cyclohexene-1-carbonitrile** is its use in the preparation of cyclohexene-1-carboxylic acid.[4] While a specific, detailed protocol for this exact transformation is not readily available in the search results, a general procedure for the hydrolysis of a nitrile to a carboxylic acid can be described. This typically involves heating the nitrile with a strong acid or base.

Objective: To hydrolyze **Cyclohexene-1-carbonitrile** to form Cyclohexene-1-carboxylic acid.

Materials:

- **Cyclohexene-1-carbonitrile**

- Sulfuric acid (concentrated)
- Water
- Heptane (or other suitable extraction solvent)
- Sodium hydroxide solution (for workup)
- Hydrochloric acid (for workup)
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer

Procedure (General Representative Method):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine **Cyclohexene-1-carbonitrile** and an excess of aqueous sulfuric acid (e.g., a 1:1 mixture with water).
- Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Carefully add a suitable organic solvent, such as heptane, to the mixture.
 - Transfer the mixture to a separatory funnel. The layers are separated, and the aqueous layer containing the product is retained.
 - The aqueous layer is then carefully neutralized and then acidified with hydrochloric acid to precipitate the carboxylic acid.
 - The precipitated product is then filtered, washed with cold water, and dried.

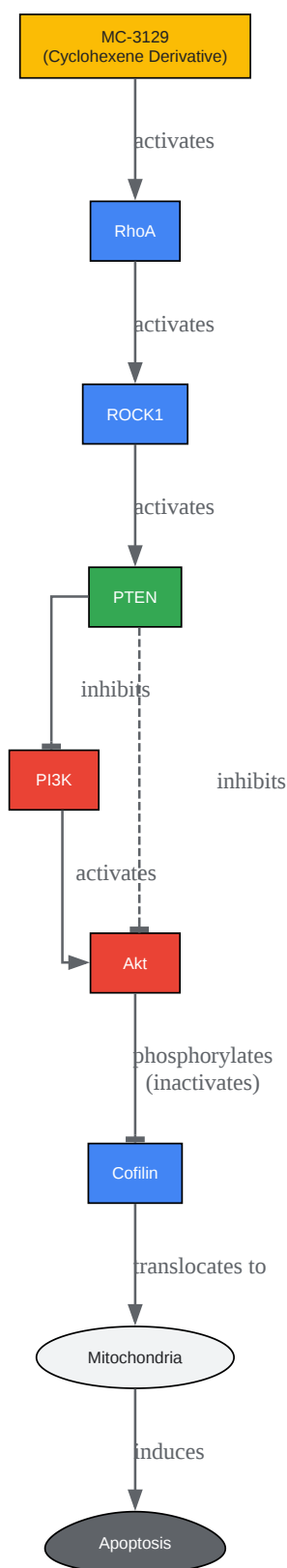
- Purification: The crude Cyclohexene-1-carboxylic acid can be further purified by recrystallization from a suitable solvent.

Relevance in Drug Discovery and Signaling Pathways

While **Cyclohexene-1-carbonitrile** itself is not typically the final active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery.^[1] For instance, cyclohexene derivatives have been investigated for their potential as anticancer agents.^[5]

A study on a synthetic cyclohexene derivative, MC-3129, has demonstrated its antileukemic activity.^[5] The mechanism of action was found to involve the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway, leading to apoptosis of leukemia cells.^[5] This highlights the potential for molecules derived from the cyclohexene scaffold to modulate critical cellular signaling pathways implicated in cancer.

Below is a diagram illustrating the logical flow of this signaling pathway as influenced by the cyclohexene derivative MC-3129.



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Caption: Signaling pathway of MC-3129 inducing apoptosis in leukemia cells.

This pathway illustrates that the activation of RhoA/ROCK1 signaling by the cyclohexene derivative leads to the activation of the tumor suppressor PTEN.[5] PTEN, in turn, inhibits the pro-survival PI3K/Akt pathway.[5] This inhibition prevents the phosphorylation of cofilin, leading to its translocation to the mitochondria and the subsequent induction of apoptosis.[5] This provides a clear example of how a scaffold derivable from **Cyclohexene-1-carbonitrile** can be utilized to develop targeted cancer therapeutics.

Conclusion

Cyclohexene-1-carbonitrile is a chemical compound with significant utility in synthetic chemistry, particularly as a precursor for pharmaceuticals. Its reactivity allows for the generation of diverse molecular architectures. The demonstrated involvement of a cyclohexene derivative in a key cancer-related signaling pathway underscores the importance of this chemical class in modern drug discovery and development. Further exploration of derivatives of **Cyclohexene-1-carbonitrile** may yield novel therapeutic agents for a variety of diseases.

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- To cite this document: BenchChem. [Molecular formula and weight of Cyclohexene-1-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159472#molecular-formula-and-weight-of-cyclohexene-1-carbonitrile]

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